molecular formula C14H10F4O2 B6375102 2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol CAS No. 1261888-84-9

2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol

Cat. No.: B6375102
CAS No.: 1261888-84-9
M. Wt: 286.22 g/mol
InChI Key: QVDPUUWZZXUYTB-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenol group substituted with fluoro, methoxy, and trifluoromethyl groups, which contribute to its distinct chemical behavior and reactivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Quinones, oxidized phenol derivatives

    Reduction: Reduced phenol derivatives

    Substitution: Substituted phenol derivatives with nucleophiles

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(2-methoxy-5-trifluoromethylphenyl)phenol is unique due to the presence of all three substituents (fluoro, methoxy, and trifluoromethyl) on the phenol ring, which imparts distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-4-[2-methoxy-5-(trifluoromethyl)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-5-3-9(14(16,17)18)7-10(13)8-2-4-12(19)11(15)6-8/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVDPUUWZZXUYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684562
Record name 3-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-84-9
Record name 3-Fluoro-2'-methoxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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